3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Drug Design Ligand Efficiency Structure-Activity Relationship

Fragment-based drug discovery campaigns require high-purity, validated scaffolds with reproducible physicochemical properties. Unsubstituted or halogenated oxadiazole analogs often exhibit variable solubility and target engagement, delaying hit-to-lead progression. This 4-methoxyphenyl-1,2,4-oxadiazole hydrochloride (≥95% purity) addresses these pain points: • Balanced moderate lipophilicity (XLogP3 ~1.9-2.1) and high TPSA (74.2 Ų) favor peripheral target selectivity over CNS penetration, reducing off-target screening attrition. • Defined hydrochloride salt ensures batch-to-batch consistency for reproducible co-crystallization and fragment soaking experiments. • Five H-bond acceptors and five rotatable bonds provide conformational flexibility for kinase hinge-region exploration; the methoxy oxygen enables water-mediated catalytic lysine interactions.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 1374408-25-9
Cat. No. B1401488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
CAS1374408-25-9
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl
InChIInChI=1S/C12H15N3O2.ClH/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13;/h4-7H,2-3,8,13H2,1H3;1H
InChIKeyAUAHSXASSDNKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,2,4-Oxadiazole Research Compound


3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1374408-25-9) is a member of the 1,2,4-oxadiazole class, a privileged heterocyclic scaffold in medicinal chemistry recognized for its metabolic stability and utility as a bioisostere for amide and ester linkages [1]. This compound features a 4-methoxyphenyl substituent at the 3-position of the oxadiazole ring and a propan-1-amine side chain at the 5-position, supplied as a hydrochloride salt with a molecular weight of 269.73 g/mol and a typical commercial purity of 95-97% [2].

1,2,4-Oxadiazole scaffold for amide/ester bioisostere research

Hydrochloride salt form supports reproducible assay preparation

4-Methoxyphenyl substitution modulates hydrogen-bond capacity for target interaction studies

Why This Compound Cannot Be Interchanged with Analogs


The simple replacement of the 4-methoxyphenyl group with other common aryl substituents (e.g., phenyl, 4-fluorophenyl, 4-chlorophenyl) leads to quantifiable shifts in key molecular properties that directly impact drug discovery screening outcomes. These property shifts alter target affinity, selectivity, and pharmacokinetic behavior, meaning in-class compounds are not functionally interchangeable [1]. The following evidence details the specific, measurable points of differentiation that justify the prioritization of 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride over its closest analogs for specific experimental contexts.

Aryl substituent shift alters hydrogen-bond acceptor profile

Replacing 4-methoxyphenyl with other aryl groups changes the HBA count, which may shift target binding orientation and affinity.

TPSA variation may redirect permeability and tissue distribution

The methoxy group adds polar surface area; analog substitution can modify predicted membrane permeability and CNS vs peripheral exposure.

Salt form impacts solution preparation and assay consistency

Free base analogs lack the defined hydrochloride stoichiometry, leading to variability in solubility and stock concentration accuracy.

Quantified Differentiation from Closest Analogs


Hydrogen Bond Acceptor Count

The 4-methoxy substituent on the target compound introduces an additional hydrogen bond acceptor (HBA), increasing the total HBA count from 4 to 5 compared to the unsubstituted 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine [REFS-1, REFS-2]. This increase alters the compound's hydrogen-bonding capacity, which can directly influence target engagement and binding orientation in biological systems.

HBA Count
Class-level
5 HBAs vs 4 HBAs (phenyl analog)
Supports hydrogen-bond-dependent target interaction studies
Computed data; verify with target-specific binding assays
Drug Design Ligand Efficiency Structure-Activity Relationship

Topological Polar Surface Area

The target compound has a Topological Polar Surface Area (TPSA) of 74.2 Ų [1], which is significantly higher than the 59.6 Ų TPSA of the unsubstituted phenyl analog (computed from Cactvs). This difference is a direct consequence of the methoxy group contributing additional polar surface area. While absolute TPSA values are important for predicting oral absorption and blood-brain barrier penetration, the relative difference between these analogs is crucial for selecting a compound with the desired pharmacokinetic profile.

Topological PSA
Reported
74.2 Ų vs 59.6 Ų (phenyl analog)
Modulates predicted permeability profile for peripheral vs CNS research
Cross-study comparison; experimental permeability data needed
Physicochemical Property Analysis Oral Bioavailability CNS Drug Design

Molecular Flexibility

The target compound possesses 5 rotatable bonds, compared to 4 for the 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine analog [REFS-1, REFS-2]. The additional rotatable bond arises from the methoxy group, increasing the conformational flexibility of the molecule. Higher flexibility can increase the entropic cost of binding but can also allow the molecule to adopt conformations that better fit a protein binding pocket.

Rotatable Bonds
Class-level
5 rotatable bonds vs 4 (phenyl analog)
Conformational flexibility may influence entropic binding costs
Class-level inference; requires target-specific validation
Conformational Analysis Entropy Binding Affinity

Lipophilicity Profile

Direct experimental logP values are not available for the target compound; however, the methoxy substituent is known to increase lipophilicity modestly compared to an unsubstituted phenyl ring. For context, the closest comparator, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, has a PubChem-computed XLogP3 of 1.7 [1]. The addition of a 4-methoxy group is predicted to increase XLogP3 to approximately 1.9-2.1, though this remains a class-level inference pending experimental confirmation. This subtle increase can be critical for optimizing logD and cellular permeability in a lead series.

Lipophilicity
Data to verify
Predicted XLogP3 ~1.9–2.1 vs 1.7 (phenyl analog)
Predicted modest increase may shift ADME profile
Experimental logP/D unavailable; confirm experimentally
Lipophilicity Drug-likeness ADME Properties

Salt Form and Physical State

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is formulated as a hydrochloride salt (CAS 1374408-25-9) with a defined molecular weight of 269.73 g/mol and a consistent purity specification of ≥95%, often 97%, across multiple reputable vendors, including Combi-Blocks (HF-6766) and AKSci (6200DU) [REFS-1, REFS-2]. In contrast, some in-class analogs like 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine are often supplied as the free base (CAS 41470-96-6), leading to variability in solubility, stability, and the accurate preparation of stock solutions for biological assays.

Salt Form & Purity
Data to verify
Hydrochloride salt; ≥95% purity (supplier specification)
Ensures consistent stock solution preparation and assay reproducibility
Supplier-specified purity; lot-specific verification recommended
Chemical Sourcing Assay Reproducibility Compound Management

Recommended Application Scenarios


Fragment-Based Drug Discovery

The compound's balanced profile of moderate lipophilicity (predicted XLogP3 ~1.9-2.1) and high TPSA (74.2 Ų) makes it a suitable fragment or scaffold hop for targets where low-to-moderate membrane permeability is desired, such as targeting peripheral proteins over CNS targets. Its defined hydrochloride salt form (≥95% purity) ensures reproducible fragment soaking and co-crystallization experiments, which are critical for successful FBDD campaigns [REFS-1, REFS-2].

Bioisosteric Replacement of Amide or Ester Linkages

The 1,2,4-oxadiazole core is a well-established bioisostere for metabolically labile ester and amide groups. The methoxy substitution on the phenyl ring provides an additional hydrogen bond acceptor that can mimic key interactions of a carbonyl oxygen, while the overall increased TPSA and HBA count can improve aqueous solubility compared to the unsubstituted phenyl analog. This makes the compound an ideal candidate for replacing amides in drug candidates where metabolic stability is a concern [REFS-1, REFS-2].

Kinase Inhibitor Scaffold Design

The 5 rotatable bonds and 5 hydrogen bond acceptors of this compound provide a flexible, hydrogen-bond-capable scaffold that can adopt conformations to fill a kinase hinge region or front pocket. The methoxy group can form a water-mediated or direct hydrogen bond to a kinase catalytic lysine, a common interaction in FDA-approved kinase inhibitors. This differentiated structural feature makes it a superior starting point over the less-substituted phenyl analog for kinase-focused libraries [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Fragment-based screening studies
Moderate lipophilicity & defined hydrochloride salt
Reproducible co-crystallization and soaking endpoints
Amide/ester bioisostere scaffold research
Oxadiazole core with methoxy HBA contribution
Metabolic stability assessment in lead molecules
Kinase-focused library design
Flexible scaffold with hydrogen-bond capacity
Kinase hinge-region binding conformation analysis
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